molecular formula C13H23NO3 B2999266 Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate CAS No. 1445951-44-9

Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate

Cat. No.: B2999266
CAS No.: 1445951-44-9
M. Wt: 241.331
InChI Key: BBMPPFABSXELKV-GXFFZTMASA-N
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Description

Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • The study of the X-ray structure of di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate, a major photocyclodimer obtained from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, was aimed at establishing its constitution and configuration (Kopf et al., 1998).
  • The continuous photo flow synthesis technique was utilized for scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative, showing its application in the preparation of various biologically active compounds (Yamashita et al., 2019).
  • An enantioselective nitrile anion cyclization approach for the synthesis of substituted pyrrolidines was described, highlighting the efficiency of this method in producing chiral N-tert-butyl disubstituted pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).

Catalytic Activities and Material Sciences

  • Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes were prepared and shown to exhibit catalytic activities in hydrogen transfer reactions of ketones, indicating their potential in catalysis research (Cheng et al., 2009).

Pharmacological Applications

  • Hexahydrocyclopentapyrrolone derivatives, including tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, are important pharmacophores for diversified pharmacological activities. An efficient process for the synthesis of these derivatives was developed, highlighting their importance in pharmaceutical research (Bahekar et al., 2017).

Properties

IUPAC Name

tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMPPFABSXELKV-GXFFZTMASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@]2(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-44-9
Record name rac-tert-butyl (3aR,6aR)-3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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